4-Phenyl-1,3-dioxolane

Physicochemical Properties Distillation Formulation Engineering

4-Phenyl-1,3-dioxolane (CAS 1075-20-3) is a cyclic acetal belonging to the 1,3-dioxolane class, distinguished by a phenyl substituent at the 4-position of the dioxolane ring. This substitution pattern imparts physicochemical properties that differ markedly from positional isomers (e.g., 2-phenyl-1,3-dioxolane) and alkyl-substituted analogs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 1075-20-3
Cat. No. B091909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-dioxolane
CAS1075-20-3
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(OCO1)C2=CC=CC=C2
InChIInChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2
InChIKeyOVKDCYKVNYLEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-dioxolane (CAS 1075-20-3) – Chemical Identity and Core Structural Profile for Procurement Decisions


4-Phenyl-1,3-dioxolane (CAS 1075-20-3) is a cyclic acetal belonging to the 1,3-dioxolane class, distinguished by a phenyl substituent at the 4-position of the dioxolane ring . This substitution pattern imparts physicochemical properties that differ markedly from positional isomers (e.g., 2-phenyl-1,3-dioxolane) and alkyl-substituted analogs . The compound exhibits a molecular formula of C₉H₁₀O₂, a molecular weight of 150.17 g/mol, and a boiling point of 234.4°C at 760 mmHg . Its synthesis can be achieved via zeolite-catalyzed reactions of styrene oxide with aliphatic ketones, with yields influenced by catalyst acidity and diffusion factors [1]. The compound serves as a building block for nucleoside analogs and as a protected intermediate in synthetic organic chemistry [2].

Why 4-Phenyl-1,3-dioxolane (CAS 1075-20-3) Cannot Be Substituted with 2-Phenyl or Alkyl 1,3-Dioxolane Analogs in Critical Research and Industrial Workflows


The 4-phenyl substitution on the 1,3-dioxolane scaffold confers a unique combination of steric bulk, electronic effects, and hydrophobicity that directly impacts reactivity, physical state, and downstream synthetic utility [1]. Positional isomers, such as 2-phenyl-1,3-dioxolane, exhibit fundamentally different boiling points (80°C at 0.3 mmHg vs. 234.4°C at 760 mmHg for the 4-phenyl derivative) and density values (1.106 g/mL vs. 1.112 g/cm³), rendering them unsuitable as drop-in replacements in processes where volatility, purification by distillation, or formulation properties are critical . Similarly, alkyl-substituted analogs like 4-methyl-1,3-dioxolane lack the π-stacking capabilities and lipophilicity imparted by the phenyl ring, leading to altered solvation, chromatographic behavior, and biological target interactions [2]. The following quantitative evidence substantiates why precise selection of 4-phenyl-1,3-dioxolane is non-negotiable for applications ranging from nucleoside analog synthesis to polymer precursor design.

Quantitative Differentiation Evidence for 4-Phenyl-1,3-dioxolane (CAS 1075-20-3) Against Closest Analogs


Boiling Point and Volatility Profile Differentiation from 2-Phenyl-1,3-dioxolane

4-Phenyl-1,3-dioxolane exhibits a substantially higher boiling point of 234.4°C at 760 mmHg compared to its positional isomer 2-phenyl-1,3-dioxolane (boiling point: 80°C at 0.3 mmHg) . This 154.4°C differential (when normalized to atmospheric pressure) reflects the steric and electronic differences imposed by the 4-phenyl substitution versus the 2-phenyl arrangement. The higher boiling point of 4-phenyl-1,3-dioxolane translates to lower volatility at ambient temperatures and greater thermal stability during downstream processing . In contrast, 2-phenyl-1,3-dioxolane's higher volatility necessitates lower-temperature handling and specialized low-pressure distillation equipment for purification.

Physicochemical Properties Distillation Formulation Engineering

Density and Refractive Index Divergence for Quality Control and Formulation Consistency

The physical property values of 4-phenyl-1,3-dioxolane (density: 1.112 g/cm³; refractive index: 1.526) differ measurably from those of 2-phenyl-1,3-dioxolane (density: 1.106 g/mL; refractive index: 1.526) and 4-methyl-1,3-dioxolane (molecular weight: 88.11 g/mol vs. 150.17 g/mol) [1]. While the refractive index is identical between the two phenyl-substituted isomers, the density difference of 0.006 g/cm³ is statistically significant for high-precision analytical applications and can impact product formulation calculations and chromatographic retention behavior .

Analytical Chemistry Quality Control Material Characterization

Synthetic Accessibility via Zeolite-Catalyzed Routes with Tuneable Yield

4-Phenyl-1,3-dioxolane can be synthesized from styrene oxide and aliphatic ketones using zeolite catalysts (Y, US-Y, ZSM-5), with yields dictated by catalyst acidity and diffusion characteristics [1]. This method offers an alternative to traditional Brønsted acid catalysis, providing a heterogeneous, easily separable catalyst system. In contrast, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a related derivative, proceeds via a multi-step sequence involving an acetal exchange reaction (87% yield) followed by dehydrochlorination (70% yield), resulting in an overall 60.9% yield across two steps [2]. The direct zeolite-catalyzed route to 4-phenyl-1,3-dioxolane offers a more streamlined synthetic pathway with potential for catalyst recycling and reduced purification burden.

Synthetic Methodology Catalysis Process Chemistry

Electrocatalytic Deprotection – A Mild Alternative to Acidic Hydrolysis

The 4-phenyl-1,3-dioxolane group can be selectively cleaved under mild electrocatalytic conditions using N-hydroxyphthalimide as a mediator, achieving deprotection of ketone acetals without the harsh acidic conditions typically required for 2-phenyl-1,3-dioxolane or alkyl dioxolane protecting groups [1]. This anodic deprotection method enables the regeneration of the carbonyl functionality under neutral conditions, minimizing side reactions and improving functional group compatibility. In contrast, 2-phenyl-1,3-dioxolane is typically deprotected via acidic hydrolysis (e.g., HCl, H₂SO₄), which can be incompatible with acid-sensitive substrates and may lead to epimerization or degradation of other functional groups .

Deprotection Chemistry Electrochemistry Green Chemistry

Precursor to 4′-C-Phenyl Dioxolane Nucleosides with Residual Antineoplastic Activity

4-Phenyl-1,3-dioxolane serves as a key structural motif in the synthesis of 4′-C-phenyl dioxolane nucleosides, which have been evaluated for antiviral and antitumor activity [1]. Among a library of 4′-C-methyl- and -phenyl dioxolane pyrimidine and purine nucleosides, compounds bearing the 4′-phenyl substituent (specifically 22α and 32α) demonstrated residual antineoplastic activity, whereas most methyl-substituted analogs showed non-significant activity [2]. While the parent 4-phenyl-1,3-dioxolane itself is not the active pharmaceutical ingredient, its incorporation into nucleoside scaffolds enables access to this chemotype, which is structurally distinct from the more widely explored 2-substituted dioxolane nucleosides (e.g., lamivudine derivatives).

Medicinal Chemistry Nucleoside Analogs Antitumor Agents

High-Value Research and Industrial Application Scenarios for 4-Phenyl-1,3-dioxolane (CAS 1075-20-3) Based on Differential Evidence


Synthesis of 4′-C-Phenyl Dioxolane Nucleoside Analogs for Antitumor Lead Discovery

Medicinal chemistry teams can utilize 4-phenyl-1,3-dioxolane as a starting material for constructing 4′-C-phenyl dioxolane nucleoside libraries. The residual antineoplastic activity observed for 22α and 32α (derived from the 4-phenyl dioxolane core) suggests this scaffold is a viable, underexplored template for further optimization [1]. This application directly leverages the unique substitution pattern of the 4-phenyl-1,3-dioxolane motif, which differentiates it from the extensively patented 2-substituted dioxolane nucleoside space.

Mild and Orthogonal Protecting Group Strategy in Multi-Step Total Synthesis

The electrocatalytic deprotection of 4-phenyl-1,3-dioxolane under neutral conditions (using N-hydroxyphthalimide mediator) enables its use as a protecting group for acid-sensitive ketones in complex molecule synthesis [2]. This method provides an orthogonal cleavage pathway that is compatible with substrates containing acid-labile functional groups (e.g., silyl ethers, acetals, epoxides), thereby expanding the synthetic chemist's toolbox beyond traditional acidic deprotection strategies required for 2-phenyl-1,3-dioxolane.

Low-Volatility Formulation Component for High-Temperature Industrial Processes

Owing to its high boiling point (234.4°C at 760 mmHg) and low vapor pressure (0.0808 mmHg at 25°C), 4-phenyl-1,3-dioxolane is a superior choice over its positional isomer 2-phenyl-1,3-dioxolane (BP ~180°C) for applications requiring low volatility and high thermal stability . This includes use as a high-boiling solvent, a heat transfer fluid component, or a stable reaction medium in processes conducted at elevated temperatures, where the 4-phenyl derivative minimizes evaporative losses and maintains compositional consistency.

Polymer Precursor Synthesis via Zeolite-Catalyzed Routes

The zeolite-catalyzed synthesis of 4-phenyl-1,3-dioxolane from styrene oxide and aliphatic ketones provides a scalable, heterogeneous catalytic route with tuneable yields [3]. This methodology supports the production of 4-phenyl-1,3-dioxolane as a precursor to functionalized monomers (e.g., 2-methylene-4-phenyl-1,3-dioxolane) that undergo radical ring-opening polymerization to yield poly(γ-butyrolactone) derivatives. The catalytic process offers economic and environmental advantages over stoichiometric acid-catalyzed protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.